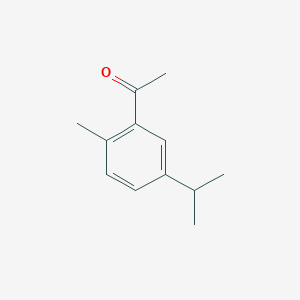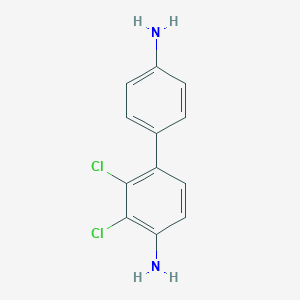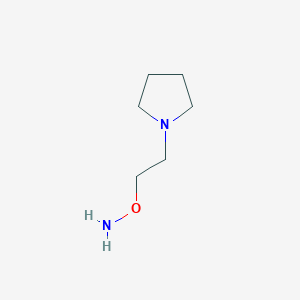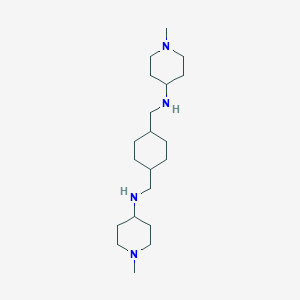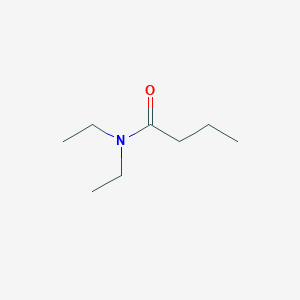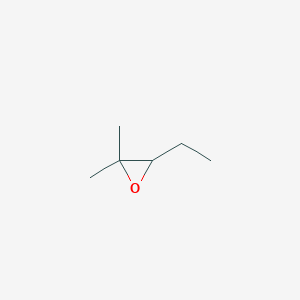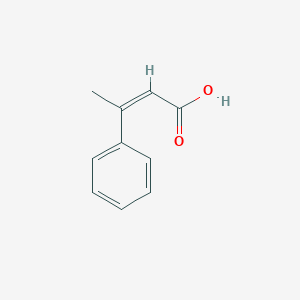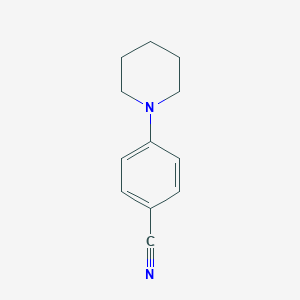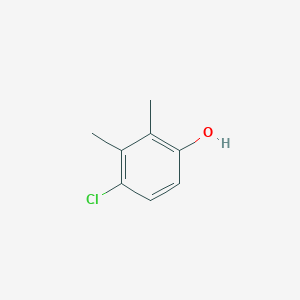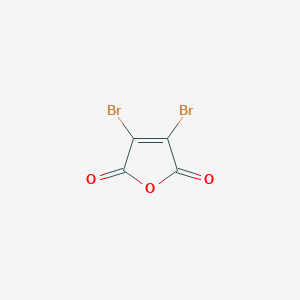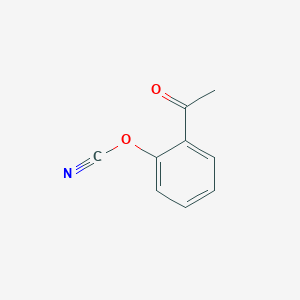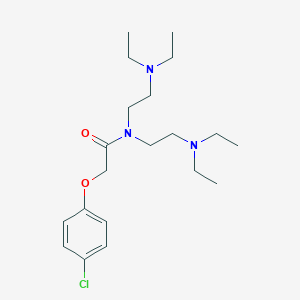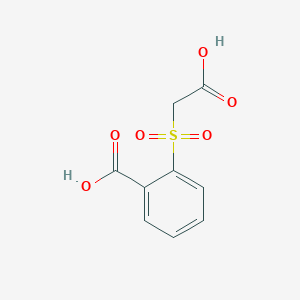
2-((Carboxymethyl)sulphonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Carboxymethyl)sulphonyl)benzoic acid, also known as CMSB, is a chemical compound that has gained significant attention in the scientific community. It is a sulfonated derivative of benzoic acid and is commonly used in various research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-((Carboxymethyl)sulphonyl)benzoic acid has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. 2-((Carboxymethyl)sulphonyl)benzoic acid has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-((Carboxymethyl)sulphonyl)benzoic acid involves the formation of a complex between the compound and the active site of the enzyme. This complex inhibits the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.
Biochemische Und Physiologische Effekte
The inhibition of carbonic anhydrase by 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((Carboxymethyl)sulphonyl)benzoic acid in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the physiological processes that involve this enzyme. However, its use is limited by its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of 2-((Carboxymethyl)sulphonyl)benzoic acid in scientific research. One potential area of study is the development of 2-((Carboxymethyl)sulphonyl)benzoic acid-based fluorescent probes for the detection of other metal ions in biological systems. Additionally, the use of 2-((Carboxymethyl)sulphonyl)benzoic acid as a potential treatment for glaucoma and osteoporosis warrants further investigation.
Conclusion:
In conclusion, 2-((Carboxymethyl)sulphonyl)benzoic acid is a unique chemical compound that has gained significant attention in the scientific community due to its ability to inhibit carbonic anhydrase and its potential applications in various research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-((Carboxymethyl)sulphonyl)benzoic acid has the potential to lead to new discoveries and advancements in the field of science.
Synthesemethoden
2-((Carboxymethyl)sulphonyl)benzoic acid can be synthesized through the reaction between benzoic acid and chlorosulfonic acid, followed by the addition of sodium hydroxide and sodium carbonate. This method results in the formation of 2-((Carboxymethyl)sulphonyl)benzoic acid as a white crystalline solid.
Eigenschaften
CAS-Nummer |
1209-81-0 |
|---|---|
Produktname |
2-((Carboxymethyl)sulphonyl)benzoic acid |
Molekularformel |
C9H8O6S |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
STPWPICGADJXAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Andere CAS-Nummern |
1209-81-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



